Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate
Description
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 1403766-94-8) is a bicyclic compound featuring a nitrogen atom at the 3-position and a methyl ester group at the 8-position. Its molecular formula is C₉H₁₆ClNO₂ (as the hydrochloride salt), with a molecular weight of 205.68 g/mol . This compound is utilized as a protein degrader building block, highlighting its role in medicinal chemistry for targeted protein degradation strategies. Its synthesis typically involves carbamate formation or esterification reactions, as seen in related azabicyclo derivatives .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 3-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-6-2-3-7(8)5-10-4-6/h6-8,10H,2-5H2,1H3 |
InChI Key |
IISXRNXZCJZRMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CCC1CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action remains largely unexplored.
- Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and applications:
Structural and Functional Insights
Nitrogen Content and Ring Systems: The mono-azabicyclo core (target compound) contrasts with diazabicyclo analogs (e.g., ), which introduce additional nitrogen atoms. Diazabicyclo derivatives often exhibit enhanced hydrogen-bonding capacity, influencing target binding (e.g., antiviral activity in maraviroc analogs) . Substituent Position: The 8-carboxylate group in the target compound differs from 2-carboxylate isomers (e.g., ), which alter molecular conformation and biological activity. For example, 2-carboxylate tropane analogs are linked to CNS modulation .
Functional Group Impact :
- Halogenated Derivatives : Iodine-substituted analogs (e.g., 4-iodophenyl in ) exhibit increased molecular weight and polarizability, making them candidates for radiopharmaceuticals .
- Ester Variations : Methyl esters (target compound) vs. ethyl or tert-butyl esters () influence metabolic stability. Tert-butyl groups enhance steric protection but reduce solubility .
Biological Applications :
- The target compound’s role in protein degradation contrasts with diazabicyclo derivatives used in antiviral or kinase inhibition (e.g., Spns2 inhibitors in ) .
- Tropane analogs (e.g., ) highlight the scaffold’s versatility in neuropharmacology .
Physicochemical Properties
Biological Activity
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the class of bicyclic alkaloids. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound is structurally related to tropane alkaloids, which are known for their diverse pharmacological effects. The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways.
Key Biological Activities
-
Neurotransmitter Reuptake Inhibition :
- The compound has been identified as a monoamine reuptake inhibitor, which is significant in treating mood disorders such as depression and anxiety. It exhibits a capacity to inhibit the reuptake of serotonin (5-HT), norepinephrine, and dopamine, thus enhancing neurotransmitter availability in the synaptic cleft .
- Antidepressant Effects :
- Antiviral Properties :
The mechanism by which this compound exerts its biological effects involves several biochemical pathways:
- Binding Affinity : The compound binds to serotonin and dopamine transporters, leading to altered neurotransmitter dynamics . This binding can result in either agonistic or antagonistic effects depending on the specific receptor interactions.
- Gene Expression Modulation : There is evidence suggesting that this compound can influence gene expression related to neurotransmitter synthesis and receptor regulation, further contributing to its pharmacological profile .
Case Studies and Experimental Data
A review of recent studies highlights several key findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
